TAS-116 - 1260533-36-5

TAS-116

Catalog Number: EVT-283482
CAS Number: 1260533-36-5
Molecular Formula: C25H26N8O
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS-116 is a novel, potent, and orally active small molecule inhibitor of heat shock protein 90 (HSP90). [, , , , , , ] Specifically, it demonstrates high selectivity for the cytosolic isoforms HSP90α and HSP90β, [, , , , ] without significant inhibition of HSP90 paralogs like GRP94 or TRAP1. [, ] This selectivity for HSP90α/β distinguishes TAS-116 from earlier generations of HSP90 inhibitors and contributes to its potentially reduced off-target toxicity. [, ] Its primary role in scientific research lies in investigating its potential as an antitumor agent, particularly in combination therapies. [, , , , , , , , , , , , , , ]

Future Directions
  • Biomarker Development: Identifying predictive biomarkers for TAS-116 response is crucial for selecting patients most likely to benefit from treatment. [, , ] This includes exploring the role of genetic alterations (e.g., KIT mutations, Rb-deficiency) and tumor microenvironmental factors. [, , ]
  • Combination Therapies: Further investigation of TAS-116 in combination with other anti-cancer agents, such as immune checkpoint inhibitors, targeted therapies, and chemotherapy, holds promise for enhancing efficacy and overcoming drug resistance. [, , , , , , , ]

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

Compound Description: 17-AAG is a geldanamycin derivative and a first-generation HSP90 inhibitor []. It binds to the ATP-binding site of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins [].

Relevance: TAS-116 exhibited cytotoxicity in an acute B cell leukemia cell line (NALM6) resistant to 17-AAG, suggesting potential advantages in overcoming resistance mechanisms associated with earlier-generation HSP90 inhibitors []. Unlike TAS-116, 17-AAG is not selective for the alpha and beta isoforms of HSP90.

Amrubicin (AMR)

Compound Description: Amrubicin is an anthracycline derivative used to treat platinum-resistant small cell lung cancer (SCLC) []. It exerts its antitumor activity through DNA damage via topoisomerase II inhibition [].

Relevance: TAS-116 demonstrated synergistic effects with amrubicin in vitro and enhanced its antitumor activity in SCLC xenograft models []. This combination suggests potential benefits in treating SCLC, particularly as TAS-116 may enhance amrubicin's efficacy.

Doxorubicin (DOX)

Compound Description: Doxorubicin is another anthracycline that induces apoptosis by damaging DNA through topoisomerase II inhibition [].

Relevance: Similar to amrubicin, doxorubicin showed synergistic effects with TAS-116 in inducing apoptosis in SCLC cell lines []. This suggests a broader potential for TAS-116 to enhance the activity of anthracyclines in cancer treatment.

Docetaxel (DTX)

Compound Description: Docetaxel is a taxane chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis [].

Relevance: TAS-116 exhibited synergistic effects with docetaxel against LSCC cell lines, enhancing docetaxel-mediated apoptosis []. These findings suggest a potential therapeutic benefit of combining TAS-116 with docetaxel, particularly in EGFR-TKI-resistant NSCLC, including LSCC.

Paclitaxel (PTX)

Compound Description: Paclitaxel is another taxane chemotherapeutic agent with a similar mechanism of action to docetaxel [].

Relevance: Like docetaxel, paclitaxel showed synergistic effects with TAS-116 against LSCC cell lines []. This further supports the potential of combining TAS-116 with taxanes in treating EGFR-TKI-resistant NSCLC.

Geldanamycin

Compound Description: Geldanamycin is a natural product and a first-generation HSP90 inhibitor []. It binds to the ATP-binding site of HSP90 and inhibits its chaperone function [].

Relevance: TAS-116 is a more selective HSP90 inhibitor compared to geldanamycin []. While geldanamycin inhibits all HSP90 isoforms, TAS-116 specifically targets the alpha and beta isoforms, which might contribute to its improved safety profile.

NVP-AUY922

Compound Description: NVP-AUY922 is an isoxazole resorcinol derivative and an HSP90 inhibitor [].

Relevance: Unlike NVP-AUY922, which caused retinal toxicity in rats, TAS-116 did not induce photoreceptor injury, demonstrating a better safety profile regarding ocular toxicity []. This difference is likely due to the lower distribution of TAS-116 in retinal tissue compared to NVP-AUY922.

THS-510

Compound Description: THS-510 is a small fragment of TAS-116 designed to interact with the lid region and hydrophobic pockets of HSP90 without binding to the ATP-binding pocket [].

Relevance: THS-510 exhibited enthalpy-driven binding to HSP90α and selectively inhibited cytosolic HSP90 activity []. This finding indicates that the hydrophobic pocket interactions are crucial for TAS-116 and its derivatives' potency and selectivity for cytosolic HSP90.

4-(1H-Indol-1-yl)benzamide Derivatives

Compound Description: This group represents the initial hit compounds from which TAS-116 was developed []. These derivatives possess a 4-(1H-indol-1-yl)benzamide core structure [].

Relevance: TAS-116's discovery involved the chemical optimization of these initial hit compounds []. Structural modifications, including ring expansions and substitutions, led to the development of TAS-116 with improved potency, selectivity, and pharmacological properties.

4-Substituted-Pyrazolopyridines

Compound Description: This group represents intermediate compounds used in the synthesis of TAS-116 [].

Relevance: These compounds are key building blocks in the multistep synthesis of TAS-116, demonstrating the synthetic strategy employed to construct the final molecule [].

4-(4-(Quinolin-3-yl)-1H-indol-1-yl)benzamide (11a)

Compound Description: Compound 11a, with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, served as a starting point for structure-activity relationship (SAR) studies that led to TAS-116 [].

Relevance: Optimizing compound 11a's structure through SAR studies resulted in identifying the pyrazolo[3,4-b]pyridine derivative, TAS-116 []. This highlights the iterative process of drug development and the importance of structural modifications for improving pharmacological properties.

Synthesis Analysis

The synthesis of TAS-116 involves several steps, primarily focusing on coupling reactions with 4-substituted pyrazolopyridines. A notable method includes the acylation of 2-fluoro-4-iodopyridine with isobutyric anhydride, facilitated by appropriate catalysts and conditions to yield the desired compound efficiently . The synthesis process has been optimized to ensure high purity and yield of TAS-116, allowing for its subsequent biological evaluation.

Molecular Structure Analysis

The molecular structure of TAS-116 can be represented by its chemical formula C13H12N4C_{13}H_{12}N_4 and molecular weight of approximately 224.26 g/mol. The compound features a pyrazolo[3,4-b]pyridine moiety attached to a benzamide group. Detailed structural analysis through X-ray crystallography and NMR spectroscopy has confirmed its conformation and bonding characteristics, which are critical for its interaction with the Hsp90 protein .

Structural Data

  • Chemical Formula: C13H12N4C_{13}H_{12}N_4
  • Molecular Weight: 224.26 g/mol
  • Key Functional Groups: Pyrazole ring, amide linkage
Chemical Reactions Analysis

TAS-116 primarily functions through competitive inhibition of Hsp90. The compound binds to the ATP-binding site of Hsp90, disrupting its chaperone activity and leading to the degradation of client proteins involved in tumorigenesis. This mechanism has been validated through various biochemical assays that demonstrate the compound's ability to inhibit the ATPase activity of Hsp90 in vitro . Furthermore, studies have shown that TAS-116 reduces the secretion of inflammatory cytokines such as IL-1β and IL-8 in human retinal pigment epithelial cells without inducing significant cytotoxic effects .

Mechanism of Action

The mechanism of action for TAS-116 involves its binding affinity for Hsp90, leading to a cascade of effects on cancer cells. By inhibiting Hsp90, TAS-116 destabilizes multiple oncogenic proteins that rely on this chaperone for stability and function. This destabilization results in increased proteasomal degradation of these proteins, ultimately inhibiting cancer cell proliferation and survival . The compound's selectivity for cytosolic Hsp90 over other isoforms enhances its therapeutic potential while minimizing side effects associated with broader-spectrum inhibitors.

Physical and Chemical Properties Analysis

TAS-116 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like DMSO but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely reported but can be determined through standard laboratory techniques.

These properties are crucial for formulating effective therapeutic regimens and understanding the compound's behavior in biological systems.

Applications

TAS-116 has shown significant promise in various scientific applications:

  1. Cancer Therapy: Its role as an Hsp90 inhibitor positions it as a candidate for treating various cancers by targeting tumor growth mechanisms.
  2. Inflammatory Diseases: Given its ability to modulate inflammatory responses by inhibiting the NLRP3 inflammasome, TAS-116 may be useful in treating conditions like age-related macular degeneration.
  3. Research Tool: As a selective inhibitor of Hsp90, it serves as a valuable tool for studying the role of heat shock proteins in cellular stress responses and cancer biology .

Properties

CAS Number

1260533-36-5

Product Name

TAS-116

IUPAC Name

3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide

Molecular Formula

C25H26N8O

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)

InChI Key

NVVPMZUGELHVMH-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C

Solubility

Soluble in DMSO

Synonyms

TAS-​116; TAS ​116; TAS116; Pimitespib

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.